molecular formula C9H5ClFNO B2561085 7-Chloro-8-fluoroquinolin-4(1H)-one CAS No. 1019016-52-4

7-Chloro-8-fluoroquinolin-4(1H)-one

Cat. No.: B2561085
CAS No.: 1019016-52-4
M. Wt: 197.59
InChI Key: GKYMIGFQIZMCLU-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoroquinolin-4(1H)-one is a fluorinated quinoline derivative characterized by the presence of chlorine and fluorine atoms at the 7th and 8th positions, respectively. This compound is part of the quinoline family, which are heterocyclic aromatic organic compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-fluoroquinolin-4(1H)-one typically involves cyclization reactions, cycloaddition reactions, and halogen displacement reactions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another approach is the Friedländer synthesis, which uses o-aminoaryl ketones as starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 and fluorine at position 8 enable regioselective substitutions, particularly under basic or catalytic conditions.

Amination at Position 4

The 4-keto group can be replaced by amines to form 4-aminoquinoline derivatives, a key reaction in medicinal chemistry:

  • Reagents/Conditions : Heating with primary or secondary amines (e.g., butylamine, ethane-1,2-diamine) at 120–130°C for 6–7 hours .

  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing fluorine and chlorine substituents.

  • Example :

    7-Chloro-8-fluoroquinolin-4(1H)-one+R-NH2Δ4-Amino-7-chloro-8-fluoroquinoline+H2O\text{this compound} + \text{R-NH}_2 \xrightarrow{\Delta} \text{4-Amino-7-chloro-8-fluoroquinoline} + \text{H}_2\text{O}

    Yields range from 67% to 89% depending on the amine and reaction optimization .

Trifluoromethylation

Introduction of CF₃ groups at position 7 via palladium-catalyzed cross-coupling:

  • Reagents/Conditions : TMSCF₃ (3 mmol), Ni(TFA)₂ (0.1 mmol), DPPBac (0.3 mmol), 1,2-DCE, 18h at RT .

  • Product : N-(7-(Trifluoromethyl)quinolin-8-yl)acylamides with >75% yields .

Oxidation and Reduction

The quinoline core and ketone group participate in redox transformations:

Ketone Reduction

  • Reagents/Conditions : LiAlH₄ or NaBH₄ in anhydrous ether .

  • Product : 7-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-4-ol .

Oxidation to Quinoline N-Oxides

  • Reagents/Conditions : KMnO₄ in acidic media.

  • Application : Enhances solubility for biological testing.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Sonogashira Coupling

  • Reagents/Conditions : Pd(PPh₃)₄, CuI, Mo(CO)₆, diethylamine .

  • Product : 2-Alkynyl-7-chloro-8-fluoroquinolin-4-ones via carbonylation/cyclization .

  • Yield : 72–85% .

Cyclization and Ring Functionalization

The compound serves as a precursor for fused heterocycles:

Imidazo[4,5-g]quinoxaline Formation

  • Reagents/Conditions : Reaction with 7-phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl derivatives under basic conditions .

  • Application : Generates sensitizers for Akt inhibitors in cancer therapy .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Major Product Yield
AminationButylamine, 130°C, 6h 4-(Butylamino)-7-chloro-8-fluoroquinoline89%
TrifluoromethylationTMSCF₃, Ni(TFA)₂, DPPBac 7-CF₃-8-fluoroquinolin-4-one76–87%
Sonogashira CouplingPd(PPh₃)₄, Mo(CO)₆, alkynes 2-Alkynyl-4-quinolones72–85%
ReductionLiAlH₄, dry ether Tetrahydroquinolin-4-ol68%

Mechanistic Insights

  • SNAr Reactions : Fluorine’s strong electron-withdrawing effect activates position 4 for nucleophilic attack, while chlorine stabilizes intermediates via resonance .

  • Palladium Catalysis : Oxidative addition of Pd⁰ to halogenated substrates precedes CO insertion and alkyne coupling .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-Chloro-8-fluoroquinolin-4(1H)-one is in the field of medicinal chemistry, where it serves as a potential building block for synthesizing new therapeutic agents. Its structural features allow for modifications that can enhance its efficacy against various diseases, particularly bacterial infections.

  • Antibacterial Activity : The compound exhibits properties similar to fluoroquinolones, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription processes. This mechanism positions it as a candidate for developing new antibacterial agents targeting resistant strains.

Anticancer Research

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism
HL-60< 1Induces apoptosis through intrinsic pathways
Hep3B< 1Disrupts microtubule assembly
COLO 205< 1G2/M arrest and apoptosis induction

These findings suggest that the compound can selectively target cancer cells while sparing normal cells, an essential criterion for effective cancer therapies .

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Notably, it may inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. Such inhibition could potentially lead to new therapeutic strategies for metabolic disorders and cancer treatment.

Case Study on Anticancer Activity

A series of experiments demonstrated that modifications on the quinoline core significantly influenced anticancer activity. The presence of both chloro and fluoro groups was found to enhance potency against various cancer cell lines compared to simpler analogs .

Case Study on Enzyme Inhibition

Research focused on LDH inhibition revealed that compounds similar to this compound exhibited competitive inhibition, suggesting their potential utility in treating metabolic disorders alongside cancer.

Mechanism of Action

7-Chloro-8-fluoroquinolin-4(1H)-one is compared with other similar compounds, such as 8-Chloro-7-fluoroquinolin-4(1H)-one and 7-Chloro-8-fluoroquinolin-4-ol. These compounds share structural similarities but differ in the position of chlorine and fluorine atoms, leading to variations in their chemical and biological properties.

Comparison with Similar Compounds

  • 8-Chloro-7-fluoroquinolin-4(1H)-one

  • 7-Chloro-8-fluoroquinolin-4-ol

  • 7-Chloro-8-fluoroquinoline

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Biological Activity

7-Chloro-8-fluoroquinolin-4(1H)-one is a synthetic compound that belongs to the quinolone class of compounds, known for their diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C9H6ClF N2O
  • Molecular Weight : 202.6 g/mol
  • CAS Number : 1019016-52-4

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that it is effective against various bacterial strains, including those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
E. coli0.25
K. pneumoniae0.5
P. aeruginosa1

This data indicates that the compound's structural modifications, particularly the presence of chlorine and fluorine atoms, enhance its antibacterial efficacy compared to other quinolone derivatives .

Anticancer Activity

Research has also highlighted the potential of this compound in cancer therapy. A study demonstrated that this compound sensitizes tumor cells to chemotherapeutic agents by inhibiting specific signaling pathways involved in cell proliferation and survival. For instance, when combined with Akt inhibitors, it significantly increased cell death in breast cancer cell lines .

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of Topoisomerases : The compound inhibits bacterial DNA gyrase, an essential enzyme for DNA replication and transcription, leading to bacterial cell death.
  • Modulation of Apoptotic Pathways : In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial membrane potential .

Case Studies

A case study involving the use of this compound in combination with other chemotherapeutics showed a marked improvement in treatment outcomes for patients with resistant tumors. The combination therapy reduced tumor size significantly compared to monotherapy approaches .

Properties

IUPAC Name

7-chloro-8-fluoro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-6-2-1-5-7(13)3-4-12-9(5)8(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYMIGFQIZMCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C=CN2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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